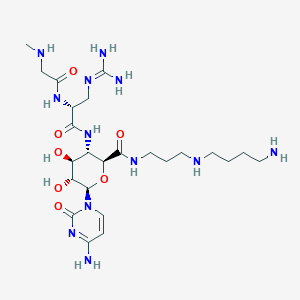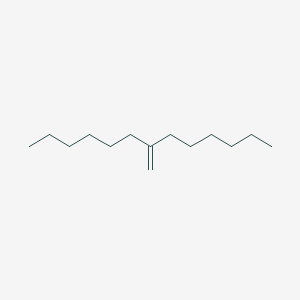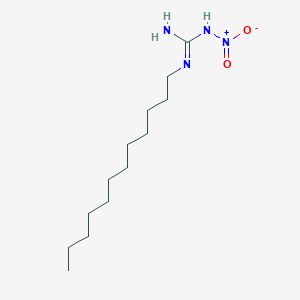
Guanidine, 3-dodecyl-1-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanidine, 3-dodecyl-1-nitro- is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including biomedical research and drug development. This compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Effets Biochimiques Et Physiologiques
Studies have shown that guanidine, 3-dodecyl-1-nitro- can have various biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of various proteases, including trypsin and chymotrypsin. Additionally, guanidine, 3-dodecyl-1-nitro- has been shown to inhibit the activity of various kinases, including protein kinase C and casein kinase II. These effects can lead to the modulation of various signaling pathways, which can have therapeutic implications.
Avantages Et Limitations Des Expériences En Laboratoire
Guanidine, 3-dodecyl-1-nitro- has several advantages and limitations for lab experiments. One of the advantages is its ability to inhibit various enzymes, which can be useful in studying various biochemical pathways. Additionally, this compound has a relatively long half-life, which can be useful in studying its effects over time. However, one of the limitations is its toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of guanidine, 3-dodecyl-1-nitro-. One of the directions is the development of new analogs that have improved specificity and efficacy. Additionally, the study of the compound's effects on various biochemical pathways can lead to the development of new therapeutic targets. Finally, the study of the compound's toxicity can lead to the development of new safety guidelines for its use in lab experiments.
Conclusion:
Guanidine, 3-dodecyl-1-nitro- is a chemical compound that has potential applications in various scientific research fields, including biochemistry, pharmacology, and drug development. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research in this field can lead to the development of new therapeutic targets and safety guidelines for its use in lab experiments.
Méthodes De Synthèse
Guanidine, 3-dodecyl-1-nitro- is synthesized using a specific method that involves the reaction of guanidine with dodecyl bromide and sodium nitrite. The reaction produces a yellowish-orange solid that is purified using recrystallization. The purity of the compound is confirmed using various analytical techniques such as NMR, IR, and mass spectrometry.
Applications De Recherche Scientifique
Guanidine, 3-dodecyl-1-nitro- has potential applications in various scientific research fields, including biochemistry, pharmacology, and drug development. This compound has been studied extensively for its mechanism of action, which involves the inhibition of various enzymes, including proteases and kinases. This inhibition can lead to the modulation of various biochemical pathways, which can have therapeutic implications.
Propriétés
Numéro CAS |
101517-06-0 |
|---|---|
Nom du produit |
Guanidine, 3-dodecyl-1-nitro- |
Formule moléculaire |
C13H28N4O2 |
Poids moléculaire |
272.39 g/mol |
Nom IUPAC |
2-dodecyl-1-nitroguanidine |
InChI |
InChI=1S/C13H28N4O2/c1-2-3-4-5-6-7-8-9-10-11-12-15-13(14)16-17(18)19/h2-12H2,1H3,(H3,14,15,16) |
Clé InChI |
WSWZXMIHHIYAMY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCN=C(N)N[N+](=O)[O-] |
SMILES canonique |
CCCCCCCCCCCCN=C(N)N[N+](=O)[O-] |
Autres numéros CAS |
101517-06-0 |
Synonymes |
2-dodecyl-1-nitro-guanidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



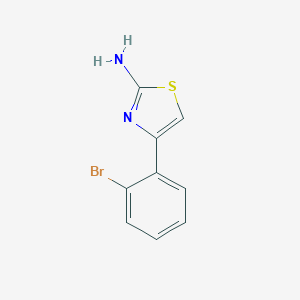
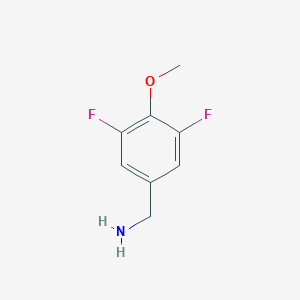
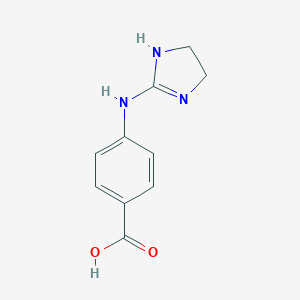
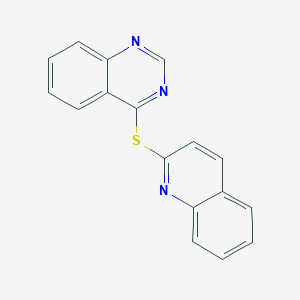

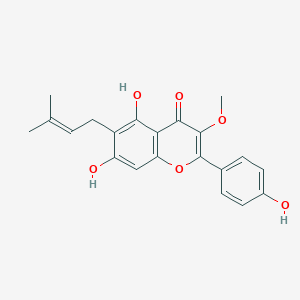

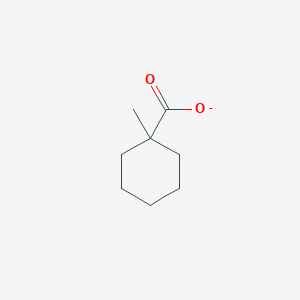

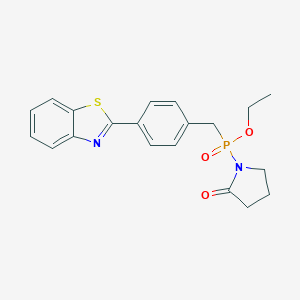
![9,10-Anthracenedione, 1-(methylamino)-4-[(3-methylphenyl)amino]-](/img/structure/B9082.png)
